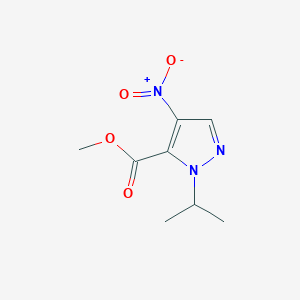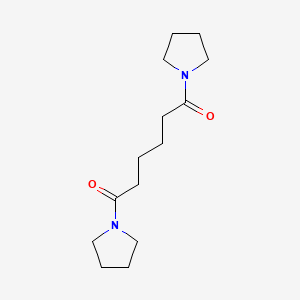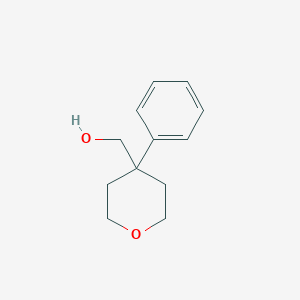
(4-Phenyloxan-4-yl)methanol
Vue d'ensemble
Description
“(4-Phenyloxan-4-yl)methanol” is a chemical compound with a molecular formula of C12H12O2. It has a CAS Number of 930111-15-2 and a molecular weight of 192.26 . This compound is of great interest in the scientific community because of its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 192.26 . More detailed structural information, such as the InChI key and code, can be found in the compound’s properties .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound’s other physical and chemical properties, such as its melting point, boiling point, and solubility, are not specified in the search results.Applications De Recherche Scientifique
Chiral Auxiliaries in Asymmetric Synthesis
(4-Phenyloxan-4-yl)methanol derivatives have been utilized in asymmetric synthesis. For instance, (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, a derivative, was synthesized and used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, highlighting its utility in chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Crystallography and Structural Analysis
The compound has been studied for its crystal structure. Research on its derivatives, like (4S,5S)-(+)-4-Hydroxymethyl-2,5-diphenyloxazoline, provided insights into the absolute configuration, bonding orientations, and intermolecular hydrogen bonding, contributing to an understanding of molecular interactions and structures (Gzella & Rozwadowska, 2000).
Catalysis and Chemical Synthesis
The compound is involved in heterogeneously catalyzed condensations. For instance, investigations on the acid-catalyzed condensation of glycerol with aldehydes, acetone, and their dimethyl acetals, using various solid acids as catalysts, showed the potential of producing novel platform chemicals, including [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols (Deutsch, Martin, & Lieske, 2007).
Photophysical Applications
Derivatives of this compound have been explored for their photophysical properties. Research on mono-, bis-, and tris-4-(naphthopyran-3-yl)phenyl substituted methanols revealed their potential in the reversible generation of red–orange photomerocyanines upon UV irradiation (Aiken et al., 2013).
Antimicrobial and Antitubercular Activities
Some derivatives of this compound have shown antimicrobial and antitubercular activities. For instance, compounds synthesized from this base structure exhibited in vitro activity against Mycobacterium tuberculosis and showed promise in treating drug-resistant strains (Bisht et al., 2010).
Propriétés
IUPAC Name |
(4-phenyloxan-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBZOSLGDHFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280299 | |
| Record name | Tetrahydro-4-phenyl-2H-pyran-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-15-2 | |
| Record name | Tetrahydro-4-phenyl-2H-pyran-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930111-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4-phenyl-2H-pyran-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-phenyloxan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3058862.png)
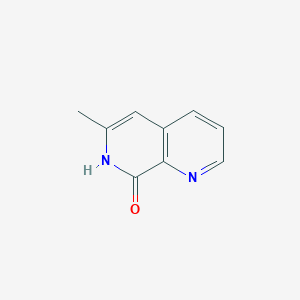
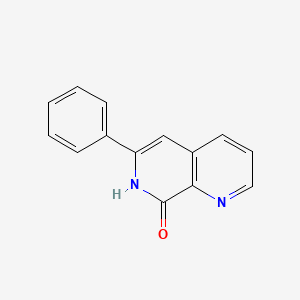
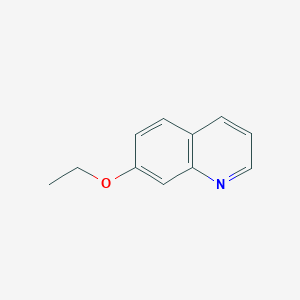
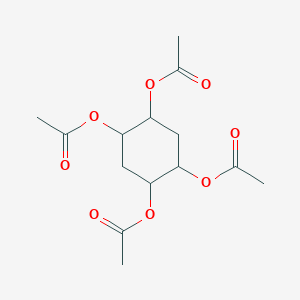


![4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B3058876.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,6-dimethoxybenzamide](/img/structure/B3058877.png)
